molecular formula C8H11NO2 B151488 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid CAS No. 134039-31-9

5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid

Cat. No. B151488
M. Wt: 153.18 g/mol
InChI Key: FGBPJZKBYYFXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid, also known as ACBC, is a novel amino acid that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. ACBC is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. It was first synthesized in 1989 by researchers at the University of Tokyo, and since then, its synthesis method and potential applications have been extensively studied.

Mechanism Of Action

5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid acts as a partial agonist at the glycine site on the NMDA receptor, meaning that it can activate the receptor but to a lesser extent than glycine itself. This results in a decrease in the excitability of neurons, which can have therapeutic effects in neurological disorders such as epilepsy and chronic pain.

Biochemical And Physiological Effects

5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA, a neurotransmitter that has inhibitory effects on the nervous system. 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has also been found to decrease the levels of glutamate, a neurotransmitter that has excitatory effects on the nervous system. These effects suggest that 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid may have potential as a therapeutic agent for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid is that it is a non-proteinogenic amino acid, meaning that it can be easily distinguished from other amino acids in biological samples. This allows for the accurate measurement of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid levels in biological fluids and tissues. However, one limitation of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid is that it is not commercially available, and must be synthesized in the laboratory. This can be time-consuming and expensive, limiting its use in certain experiments.

Future Directions

There are a number of future directions for research on 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid. One area of focus is the development of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of focus is the study of the pharmacokinetics and pharmacodynamics of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid, including its metabolism and distribution in the body. Additionally, further research is needed to fully understand the mechanism of action of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid and its effects on the nervous system.

Synthesis Methods

The synthesis of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction with sodium borohydride. The resulting product is then treated with chloroacetic acid to form 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid. The synthesis method has been optimized and improved over the years, allowing for the production of large quantities of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid with high purity.

Scientific Research Applications

5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has been found to have potential applications in drug discovery and development. It has been shown to have affinity for the glycine site on the NMDA receptor, which is involved in learning and memory processes. 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has also been found to have anticonvulsant and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for neurological disorders.

properties

CAS RN

134039-31-9

Product Name

5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11)

InChI Key

FGBPJZKBYYFXOE-UHFFFAOYSA-N

SMILES

C1C(C=CC=C1C(=O)O)CN

Canonical SMILES

C1C(C=CC=C1C(=O)O)CN

synonyms

1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI)

Origin of Product

United States

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